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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for training an Artificial
Intelligence (Al) model on tuna meat images to assess quality, freshness, and treatment status.
The protocols outlined below cover the entire workflow, from data acquisition to model
deployment, and are intended to serve as a guide for researchers and scientists in developing
robust and accurate Al-powered inspection systems.

Introduction

The visual quality of tuna meat, including its color, texture, and fat content, is a primary
determinant of its commercial value and consumer acceptance.[1][2] Traditional methods of
quality assessment are often subjective and require trained experts.[2][3][4] The application of
computer vision and Al, particularly deep learning, offers an objective, consistent, and efficient
alternative for tuna quality evaluation.[5][6] This document details the protocols for developing a
deep learning model capable of classifying tuna meat based on image analysis.

Experimental Protocols
Data Acquisition Protocol

A high-quality and diverse dataset is fundamental to the success of any Al model.[7][8] This
protocol outlines the steps for systematic image acquisition.
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Objective: To capture a large and varied dataset of tuna meat images under controlled

conditions.

Materials:

High-resolution digital camera
Controlled illumination system (e.g., LED lights with consistent color temperature)
Standardized background (e.g., neutral gray)

Tuna samples representing a range of quality grades, freshness levels, and treatments.

Procedure:

Sample Preparation: Obtain tuna loin or tail cross-section samples.[2][9] Ensure each
sample is clearly labeled with its corresponding quality grade, freshness level, or treatment
type as determined by expert graders or laboratory analysis.

Imaging Setup:
o Position the camera perpendicular to the sample to minimize distortion.

o Arrange the illumination system to provide uniform, non-reflective lighting across the
sample surface.[1]

o Place the tuna sample on the standardized background.
Image Capture:
o Capture high-resolution images of each sample.

o Ensure consistency in camera settings (e.g., focus, aperture, shutter speed, white
balance) across all captured images.

o Acquire multiple images from slightly different angles and positions to introduce variability.
[10]
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e Data Annotation:

o Organize the captured images into folders corresponding to their labels (e.g., "Grade A,"
"Grade B," "Fresh," "Spoiled,” "CO-Treated").

o Create a metadata file (e.g., CSV) linking each image file to its corresponding label and
any other relevant information (e.g., date of capture, sample ID).

Data Preprocessing Protocol

Preprocessing is crucial for enhancing image features and preparing the data for model
training.[1][5]

Objective: To clean, normalize, and segment the images to isolate the region of interest (ROI).
Procedure:

e Image Resizing: Resize all images to a consistent dimension (e.g., 600x400 pixels) to
ensure uniform input for the Al model.[5][11]

e Region of Interest (ROI) Segmentation:
o Convert the resized RGB image to a grayscale image.
o Apply a Gaussian filter to reduce noise.

o Use thresholding to create a binary image that separates the tuna meat from the
background.

o Define the contours of the tuna meat in the binary image.
o Use these contours to crop the original image, isolating the tuna meat as the ROL.[5][11]

o Color Space Transformation (Optional): For certain feature extraction methods, convert the
RGB images to other color spaces like HSV, HSI, or Lab* to analyze different color
properties.[5]
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o Data Augmentation: To increase the size and diversity of the training dataset and prevent
overfitting, apply data augmentation techniques.[7][12] This can include:

[e]

Rotation

o

Flipping (horizontal and vertical)

[¢]

Zooming

o

Brightness and contrast adjustments

[e]

Generation of synthetic images using Generative Adversarial Networks (GANS).[7][13]

Model Training and Evaluation Protocol

This protocol describes the process of training a Convolutional Neural Network (CNN) for tuna
meat classification.

Objective: To train a robust deep learning model and evaluate its performance.
Procedure:
o Dataset Splitting: Divide the preprocessed dataset into three subsets:

o Training set (e.g., 70%): Used to train the model.

o Validation set (e.g., 15%): Used to tune hyperparameters and prevent overfitting.

o Test set (e.g., 15%): Used for the final evaluation of the trained model's performance.
o Model Selection: Choose a suitable CNN architecture. Options include:

o Custom CNN: A network designed specifically for the task.

o Pre-trained Models (Transfer Learning): Utilize established architectures like ResNet,
DenseNet, Inception, or VGG16, which have been pre-trained on large image datasets.[1]
[14] This approach can be effective even with smaller datasets.[14]

e Model Training:
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o Load the training and validation datasets.

o Define the model's loss function (e.g., categorical cross-entropy for multi-class
classification) and optimizer (e.g., Adam).

o Train the model for a specified number of epochs, monitoring the training and validation
accuracy and loss at each epoch.

o Model Evaluation:

o Evaluate the trained model on the unseen test set.

o Calculate key performance metrics:

Accuracy: The proportion of correctly classified images.

Precision: The proportion of true positive predictions among all positive predictions.

Recall (Sensitivity): The proportion of actual positives that were correctly identified.

F1-Score: The harmonic mean of precision and recall.

o Generate a Confusion Matrix to visualize the model's performance on each class.[5]

Quantitative Data Summary

The following tables summarize the performance of various Al models for tuna meat
classification as reported in the literature.

Table 1: Performance of Different Al Models for Tuna Quality Classification
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Model/Method Task Accuracy Reference
Freshness Level
AutoML Ensembles o 100% [5]
Classification
Treatment
CNN-based System Classification (No- 95% [1][15]
Treatment, CO, CS)
F-RCNN with Grade Classification
_ 92.8% [16][17]
Inception V2 (A, B, C)
Artificial Neural Freshness
o 93.01% [5]
Network (ANN) Classification
Support Vector Freshness
_ o 91.52% [5]
Machine (SVM) Classification
K-Nearest Neighbors Freshness
o 90.48% [5]
(KNN) Classification
Quality Grade
Tuna Scope App (Al) Matching with Human ~90% [9]
Experts
Tuna Scope App (Al) Quality Assessment 85% [2][4][18]
CNN Grade Classification 84% [19]

Table 2: Grade-Specific Accuracy for F-RCNN with Inception V2 Model

Tuna Grade Accuracy Reference
Grade A 86.67% [16][17]
Grade B 100% [16][17]
Grade C 92.50% [16][17]

Visualized Workflows and Pathways
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The following diagrams, generated using the DOT language, illustrate the key workflows in the
Al training methodology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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